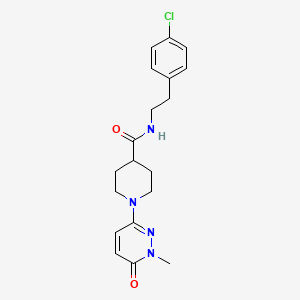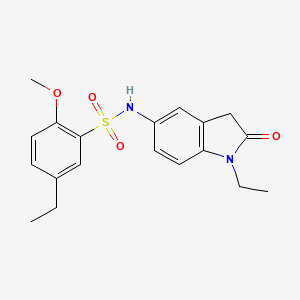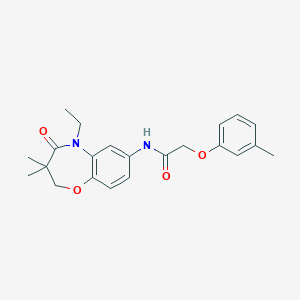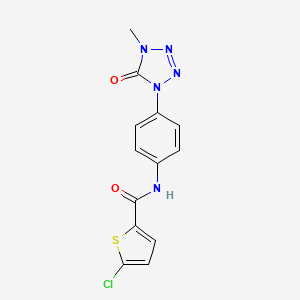![molecular formula C7H11Cl2N5O B2968667 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089258-76-2](/img/structure/B2968667.png)
3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . These compounds are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease . They could be reasonably expected to possess significant biological activity .
Synthesis Analysis
A suitable approach to the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which includes “this compound”, starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . This method allows obtaining more diverse 7-substituted 3-alkyl [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their anticonvulsant activities. A study explored the synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, demonstrating potent activity against maximal electroshock-induced seizures in rats. This research suggests that the 1,2,4-triazolo[4,3-a]pyrazine ring system could serve as a bioisostere for the purine ring, indicating potential anticonvulsant properties with less propensity to cause emesis (Kelley et al., 1995).
Antimicrobial and Antifungal Activities
Another line of research involves the synthesis of pyrazoline and pyrazole derivatives from α,β-unsaturated ketones, leading to new compounds with benzene sulfonamide moieties. These compounds have been tested for their antimicrobial activity against various organisms, such as E. coli and S. aureus, showing significant performance. This highlights the potential of such compounds, including those structurally related to 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride, in antimicrobial and antifungal applications (Hassan, 2013).
Heteroaromatization and Novel Synthesis Methods
Research into heteroaromatization with 4-hydroxycoumarin has led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones, among other derivatives. These compounds have been evaluated for antimicrobial activity, further demonstrating the chemical versatility and potential pharmacological relevance of the triazolo[4,3-a]pyrazine core structure (El-Agrody et al., 2001).
Synthesis of Fused 3-Aminotriazoles
A straightforward protocol for synthesizing 3-amino-[1,2,4]triazolo[4,3-a]pyridines has been reported, involving the reaction of hydrazinopyridine with isothiocyanates. This methodology has been extended to include 3-amino-[1,2,4]triazolo[4,3-a]-pyrazines, showcasing the adaptability of synthesis approaches for generating compounds with potential pharmaceutical applications (Comas et al., 2009).
Zukünftige Richtungen
The future directions for “3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” could involve further exploration of its biological activity and potential applications in treating pain or inflammatory disease . Additionally, the development of new synthetic methods could allow for the creation of more diverse derivatives , potentially leading to compounds with improved pharmacological properties.
Wirkmechanismus
Target of Action
The primary targets of 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride are the P2X7 receptors . These receptors are a type of purinergic receptor for ATP that functions as a ligand-gated ion channel. They play a crucial role in inflammation and pain signaling .
Mode of Action
This compound acts as an antagonist for the P2X7 receptors . By binding to these receptors, it inhibits their activation and subsequent signaling pathways, thereby exerting its therapeutic effects .
Biochemical Pathways
The antagonistic action of this compound on P2X7 receptors affects several downstream biochemical pathways. These include the inflammatory response pathways and pain signaling pathways . By inhibiting these pathways, the compound can alleviate symptoms of pain and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By acting as an antagonist at P2X7 receptors, it inhibits the activation of these receptors and the subsequent signaling pathways involved in inflammation and pain .
Eigenschaften
IUPAC Name |
3-(1-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c1-4(8)5-10-11-6-7(13)9-2-3-12(5)6;;/h2-4H,8H2,1H3,(H,9,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUIQLHJHJTNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CNC2=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2968586.png)
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)




![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)

![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2968601.png)
![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)
![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)
![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)

